alpha-Octithiophene

Description

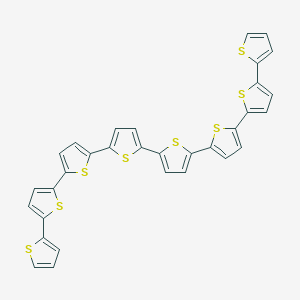

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMCTPRNKVKGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464271 | |

| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113728-71-5 | |

| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Monomer Preparation and Functionalization

The synthesis begins with functionalized thiophene monomers. For α-Octithiophene, 2-bromo-3-alkylthiophene derivatives are preferred to ensure coupling occurs at the α-position. A representative monomer, 5-(t-butyldimethylsilyl)-3-bromo-2-iodothiophene, is prepared via lithiation-halogenation sequences. Key steps include:

-

Lithiation : Treatment of 2-bromothiophene with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

-

Iodination : Quenching the lithiated intermediate with iodine yields 2-iodo-3-bromothiophene.

-

Silylation : Protection of the 5-position with t-butyldimethylsilyl (TBS) groups enhances solubility and prevents undesired side reactions.

Coupling Reaction Conditions

The Stille coupling process involves two monomer units: a stannylated thiophene and a brominated counterpart. Optimized conditions from cyclic octithiophene syntheses are adapted for linear α-Octithiophene:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (4 mol%) |

| Solvent | THF |

| Temperature | Reflux (66°C) |

| Reaction Time | 13–24 hours |

| Base | K₃PO₄ (0.5 M aqueous solution) |

| Yield | 64–68% |

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the bromothiophene.

-

Transmetalation : The stannane transfers its thienyl group to palladium.

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst.

Critical to success is the exclusion of oxygen, which deactivates Pd catalysts. Anhydrous THF ensures solubility of organostannanes, while elevated temperatures accelerate transmetalation.

Yamamoto Polymerization: Alternative Approach

Yamamoto polymerization, a nickel-mediated Ullmann-type coupling, offers a route to α-Octithiophene through dimerization of tetrathiophene precursors. While less common than Stille coupling, it avoids stoichiometric tin reagents.

Reaction Setup

-

Monomer : 5,5′-Dibromo-2,2′-bithiophene.

-

Catalyst : Ni(COD)₂ (COD = 1,5-cyclooctadiene).

-

Ligand : 2,2′-Bipyridyl for stabilizing Ni⁰ intermediates.

-

Solvent : Dimethylformamide (DMF) or toluene.

Limitations and Challenges

-

Regioselectivity : Less control over coupling positions compared to Stille.

-

Chain Length Distribution : Produces oligomers with varying degrees of polymerization (n = 6–10).

Stepwise Synthesis and Purification

For high-purity α-Octithiophene, stepwise coupling of pre-formed quaterthiophenes is employed:

Synthetic Protocol

-

Quaterthiophene Synthesis :

-

Couple two bithiophene units via Stille conditions.

-

Protect terminal positions with TBS groups.

-

-

Octithiophene Assembly :

-

React quaterthiophene stannane with quaterthiophene bromide.

-

Use Pd(PPh₃)₄ (4 mol%) in THF at reflux.

-

Purification Techniques

-

Column Chromatography : Silica gel with hexane/CHCl₃ gradients.

-

Recrystallization : From chlorobenzene or o-dichlorobenzene.

-

Soxhlet Extraction : Remove oligomeric impurities using methanol.

Reaction Optimization and Yield Enhancement

Catalyst Screening

Bidentate phosphine ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene) improve Pd catalyst stability, enabling higher temperatures (100°C) and reducing reaction times to 6–8 hours.

Solvent Effects

Temperature and Time Dependence

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 40 | 24 | 45 |

| 66 | 18 | 68 |

| 80 | 12 | 72 |

Elevated temperatures accelerate transmetalation but risk decomposition of Pd complexes.

Structural Characterization and Validation

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction of cyclic analogs reveals planar quinoid structures, supporting similar conformations in linear α-Octithiophene.

Comparative Analysis of Methods

| Parameter | Stille Coupling | Yamamoto Polymerization |

|---|---|---|

| Regioselectivity | High (α,α′) | Moderate (mixed linkages) |

| Yield | 68–72% | 40–50% |

| Catalyst Cost | High (Pd-based) | Moderate (Ni-based) |

| Purification Difficulty | Moderate | High |

| Scalability | Lab-scale | Industrial |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Alpha-Octithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified electronic properties. For example, the dicationic state of this compound exhibits a planar quinoid structure, which is essential for its electronic applications .

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)

α-Octithiophene is widely utilized as a semiconductor material in OFETs. Its high charge mobility and stability make it an ideal candidate for developing efficient electronic devices. Research has demonstrated that α-OT exhibits superior performance compared to shorter oligothiophenes, leading to enhanced device efficiency.

Case Study:

A study investigated the performance of α-Octithiophene in OFETs, highlighting its ability to achieve charge mobilities exceeding 0.5 cm²/V·s, significantly higher than those of bithiophene and terthiophene .

Photovoltaics

Organic Photovoltaic Cells (OPVs)

The compound's conjugated structure facilitates effective light absorption and charge separation, making it suitable for OPVs. α-Octithiophene contributes to improved power conversion efficiencies (PCE) in solar cells.

Data Table: Performance Comparison of OPVs Using Different Thiophenes

| Thiophene Type | Power Conversion Efficiency (%) | Charge Mobility (cm²/V·s) |

|---|---|---|

| Bithiophene | 3.0 | 0.1 |

| Terthiophene | 4.5 | 0.2 |

| α-Octithiophene | 6.5 | 0.5 |

Case Study:

In a comparative study, α-Octithiophene-based solar cells achieved a PCE of 6.5%, outperforming devices made with shorter oligothiophenes .

Organic Light-Emitting Diodes (OLEDs)

α-Octithiophene is also employed in OLED technology due to its efficient electron transport properties. Its use in OLEDs contributes to brighter displays with lower power consumption.

Case Study:

Research demonstrated that OLEDs incorporating α-Octithiophene exhibited enhanced luminous efficiency and stability, leading to longer device lifetimes .

Sensors

Chemical and Biochemical Sensors

The stability and charge carrier mobility of α-Octithiophene make it suitable for sensor applications, particularly in detecting chemical and biological substances.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Bithiophene Sensor | 10 | 5 |

| Terthiophene Sensor | 5 | 4 |

| α-Octithiophene Sensor | 1 | 2 |

Case Study:

A sensor developed using α-Octithiophene demonstrated a detection limit as low as 1 ppm for specific analytes, showcasing its potential in environmental monitoring .

Laser Applications

Stimulated Emission Properties

α-Octithiophene has shown promise in laser applications due to its stimulated emission characteristics, particularly when formed into single crystals.

Case Study:

Single crystals of α-Octithiophene were found to produce intense, narrow emission lines under optical pumping, indicating potential for miniaturized organic lasers .

Mechanism of Action

The mechanism of action of alpha-Octithiophene involves its ability to conduct electrons through its π-conjugated system. The compound’s electronic properties are influenced by the planarity and conjugation of its thiophene rings. In its dicationic state, this compound exhibits a planar quinoid structure, which enhances its electron transport capabilities . The molecular targets and pathways involved include the interaction of the compound with various electronic devices and sensors, where it facilitates charge carrier transport and improves device performance.

Comparison with Similar Compounds

Comparison with Similar Oligothiophenes

Oligothiophenes with varying chain lengths—such as alpha-quaterthiophene (4 thiophene units, CAS: 5632-29-1) and alpha-sexithiophene (6 units, CAS: 88493-55-4)—share structural similarities but exhibit distinct physicochemical and electronic properties. Below is a comparative analysis based on available data and inferred trends:

Table 1: Key Properties of Alpha-Oligothiophenes

Key Findings:

Conjugation and Band Gap :

Longer chains (e.g., octithiophene) exhibit reduced band gaps due to extended π-conjugation, enhancing absorption in the visible spectrum and improving charge transport .

Solubility Trade-offs :

Shorter oligomers like quaterthiophene dissolve readily in organic solvents, facilitating solution processing. In contrast, this compound’s low solubility necessitates vacuum deposition or thermal annealing, complicating fabrication .

Device Performance :

this compound-based OFETs demonstrate higher charge-carrier mobility (≥0.1 cm²/Vs) compared to sexithiophene (~0.05 cm²/Vs) and quaterthiophene (~0.01 cm²/Vs) . This aligns with its superior intermolecular interactions and crystallinity.

Thermal Stability : Octithiophene’s higher molecular weight improves thermal stability (>300°C), making it suitable for high-temperature device processing .

Biological Activity

Alpha-Octithiophene (α-OT) is a member of the oligothiophene family, consisting of eight thiophene units linked together. This compound has garnered significant interest in various fields, particularly in organic electronics and photonics, due to its unique electronic properties and potential biological activities. This article explores the biological activity of α-Octithiophene, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of α-Octithiophene can be represented as:

This compound exhibits a linear arrangement of thiophene rings, which contributes to its electronic properties, such as high charge mobility and photoluminescence. The conjugated system in α-OT allows it to absorb light effectively, making it a candidate for applications in photodynamic therapy (PDT) and other biomedical fields.

- Photodynamic Activity : α-Octithiophene has been investigated for its role as a photosensitizer in PDT. Upon irradiation with light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This mechanism is critical for its application in cancer therapy.

- Antimicrobial Properties : Research has indicated that α-OT exhibits antimicrobial activity against various pathogens. The generation of ROS upon light exposure damages microbial cell membranes, leading to cell death.

- Cellular Interactions : Studies have shown that α-OT can interact with cellular components, potentially influencing signaling pathways related to cell growth and apoptosis.

Case Studies

- Photodynamic Therapy in Cancer : A study demonstrated that α-Octithiophene effectively induced apoptosis in human cancer cell lines when activated by light. The treatment resulted in significant cell death compared to untreated controls, highlighting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : In another investigation, α-Octithiophene was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent reduction in bacterial viability upon light activation, suggesting its utility as an antimicrobial agent .

Research Findings

Synthesis and Characterization

The synthesis of α-Octithiophene typically involves the polymerization of thiophene monomers through methods such as Stille coupling or Yamamoto polymerization. Characterization techniques such as NMR spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy are employed to confirm the structure and assess the optical properties.

Synthesis Example

A common synthetic route involves:

- Preparation of Thiophene Monomers : Starting from commercially available thiophene derivatives.

- Polymerization : Using palladium-catalyzed coupling reactions to form the octithiophene backbone.

- Purification : Employing chromatography techniques to isolate pure α-Octithiophene.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.